molecular formula C9H11NO3 B8667239 4-amino-2-methoxyphenyl acetate

4-amino-2-methoxyphenyl acetate

Cat. No. B8667239
M. Wt: 181.19 g/mol
InChI Key: MPDOIIJUXYHTJH-UHFFFAOYSA-N
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Patent
US06809097B1

Procedure details

A solution of 4-acetoxy-3-methoxynitrobenzene (8.5 g, 40 mmol) in ethanol (175 ml) containing 10% palladium-on-charcoal catalyst (50% in water, 0.5 g) was stirred under hydrogen at atmospheric pressure for 1.5 hours. The catalyst was removed by filtration and the volatiles were removed by evaporation to give 4-acetoxy-3-methoxyaniline as an oil (6.92 g, 95%).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:6]=1[O:14][CH3:15])(=[O:3])[CH3:2]>C(O)C.[Pd]>[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[O:14][CH3:15])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen at atmospheric pressure for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by evaporation

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=C(N)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.92 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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